4-(6-PERIMIDYLAMINO)PHENOL
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Overview
Description
4-(6-PERIMIDYLAMINO)PHENOL is an organic compound with the molecular formula C17H13N3O. It is known for its unique structure, which includes a phenol group and a perimidylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-PERIMIDYLAMINO)PHENOL typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrophenol with 6-amino-1H-perimidine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the nitration of benzene followed by reduction and diazotization steps. The nitrobenzene obtained from nitration is reduced to phenylamine, which is then diazotized and hydrolyzed to produce phenol derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(6-PERIMIDYLAMINO)PHENOL undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols
Scientific Research Applications
4-(6-PERIMIDYLAMINO)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various phenolic compounds.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(6-PERIMIDYLAMINO)PHENOL involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase-2 (COX-2), reducing inflammation.
Gene Expression: Modulates the expression of genes involved in antioxidant defense and inflammatory responses.
Comparison with Similar Compounds
4-(6-PERIMIDYLAMINO)PHENOL can be compared with other phenolic compounds:
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Hydroquinone: A phenolic compound used in skin-lightening products and as a photographic developer.
Quinones: Oxidized derivatives of phenols, known for their role in biological redox reactions.
Uniqueness
This compound is unique due to its combined phenol and perimidylamino structure, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Phenol
- Hydroquinone
- Quinones
Properties
IUPAC Name |
4-(1H-perimidin-6-ylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-12-6-4-11(5-7-12)20-14-8-9-16-17-13(14)2-1-3-15(17)18-10-19-16/h1-10,20-21H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTHGVDVYCXNDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)NC=N3)NC4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699193 |
Source
|
Record name | 4-[(1H-Perimidin-6-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12167-40-7 |
Source
|
Record name | 4-[(1H-Perimidin-6-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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